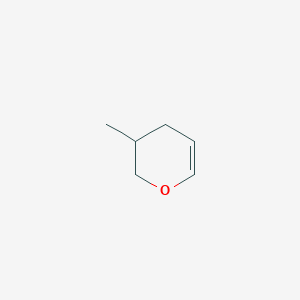

3-methyl-3,4-dihydro-2H-pyran

Description

Structure

3D Structure

Properties

CAS No. |

91293-93-5 |

|---|---|

Molecular Formula |

C6H10O |

Molecular Weight |

98.14 g/mol |

IUPAC Name |

3-methyl-3,4-dihydro-2H-pyran |

InChI |

InChI=1S/C6H10O/c1-6-3-2-4-7-5-6/h2,4,6H,3,5H2,1H3 |

InChI Key |

FOQQRIPFUIJWIA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC=COC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methyl 3,4 Dihydro 2h Pyran and Its Functionalized Analogues

Classical and Cycloaddition-Based Approaches

Classical synthetic methods, particularly cycloaddition reactions, have long been employed for the construction of the dihydropyran ring. These approaches are valued for their ability to rapidly generate molecular complexity and establish key stereochemical relationships.

The hetero-Diels-Alder (HDA) reaction is a powerful and atom-economical method for the synthesis of six-membered heterocycles, including the 3,4-dihydro-2H-pyran skeleton. wikipedia.orgresearchgate.net This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile, where at least one of these components contains a heteroatom. wikipedia.orgresearchgate.net For the synthesis of dihydropyrans, the oxo-Diels-Alder reaction, which utilizes a carbonyl-containing dienophile, is particularly relevant. wikipedia.org

A significant variant is the inverse-electron-demand hetero-Diels-Alder (IED-HDA) reaction, where an electron-rich alkene (dienophile) reacts with an electron-poor 1-oxabutadiene (heterodiene). nih.govrsc.org This approach is highly effective for constructing 3,4-dihydro-2H-pyran analogues. nih.gov The reactivity in these reactions can be enhanced by incorporating electron-withdrawing groups into the 1-oxa-1,3-butadiene system. psu.edu Lanthanide Lewis acids have been shown to catalyze IED-HDA reactions under mild conditions, affording regio- and stereoselective access to dihydropyran-fused derivatives. nih.gov Chiral imidodiphosphoric acids have also been successfully employed as catalysts in asymmetric IED-HDA reactions of β,γ-unsaturated α-ketoesters with 3-vinylindoles, producing optically active 3,4-dihydro-2H-pyran derivatives with high yields and stereoselectivities. bohrium.com

The regioselectivity and stereoselectivity of the HDA reaction make it a valuable tool in the synthesis of complex molecules. For instance, cycloadditions of functionalized α,β-unsaturated carbonyl compounds with styrenes or N-vinyl-2-oxazolidinone have been shown to proceed with high regio- and diastereoselectivity, yielding substituted 3,4-dihydro-2H-pyrans. znaturforsch.comrsc.org

Table 1: Examples of Hetero-Diels-Alder Reactions for Dihydropyran Synthesis

| Diene/Heterodiene | Dienophile | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Aryl-2-benzoyl-2-propenenitriles | Styrene derivatives | Thermal | 2,4,6-Triaryl-3,4-dihydro-2H-pyran-5-carbonitriles | 59-72 | znaturforsch.com |

| 5-(4-Nitrobenzylidene)-1,3-dimethylbarbituric acid | Styrene derivatives | Thermal | 2H-Pyrano[2,3-d]pyrimidine-2,4(3H)-diones | 71-78 | znaturforsch.com |

| β,γ-Unsaturated α-ketoesters | 3-Vinylindoles | Chiral Imidodiphosphoric Acid | Optically active 3,4-dihydro-2H-pyrans | 70-99 | bohrium.com |

| Exocyclic enone in ent-kaurane | Vinyl ethers/sulfides | Lanthanide Lewis Acid | Dihydropyran-fused diterpenoids | N/A | nih.gov |

The Prins cyclization is a versatile acid-catalyzed reaction between an aldehyde (or ketone) and a homoallylic alcohol to form a tetrahydropyran (B127337) ring. beilstein-journals.orgacs.org The reaction proceeds through an oxocarbenium ion intermediate, which is trapped intramolecularly by the alkene. mdpi.com Depending on the reaction conditions and the nature of the quenching nucleophile, the initial adduct can lead to various substituted pyrans, including dihydropyrans. beilstein-journals.org

Several variants of the Prins cyclization have been developed to enhance its efficiency and stereoselectivity. The silyl-Prins cyclization, which utilizes allylsilanes or vinylsilanes as the alkene component, offers improved control over the reaction outcome. mdpi.comnih.gov For example, the reaction of 4-trimethylsilylpent-4-en-2-ol with aldehydes in the presence of a Lewis acid like InCl₃ can produce cis-2,6-dihydropyrans stereoselectively. beilstein-journals.orgnih.gov This strategy has been applied to the synthesis of various dihydropyran structures. nih.gov

The Mukaiyama aldol–Prins (MAP) cyclization is another important variant that involves the trapping of the oxocarbenium ion with an internal nucleophile, such as an enol ether, to form the tetrahydropyran ring. beilstein-journals.orgnih.gov Tandem Prins cyclization protocols have also been developed for the rapid construction of complex polycyclic systems containing the dihydropyran motif. researchgate.netresearchgate.net These reactions often proceed with high diastereoselectivity, enabling the synthesis of intricate molecular architectures in a single step. researchgate.net

Table 2: Selected Prins Cyclization Strategies for Dihydropyran Synthesis

| Alkene Component | Carbonyl Component | Catalyst/Reagent | Product Type | Key Feature | Reference(s) |

|---|---|---|---|---|---|

| Homoallylic alcohol | Aldehyde | Brønsted or Lewis Acid | Tetrahydropyran/Dihydropyran | Fundamental C-O and C-C bond formation | beilstein-journals.orgacs.org |

| Vinylsilane | Aldehyde | InCl₃ | cis-2,6-Dihydropyran | Stereoselective cyclization | beilstein-journals.orgnih.gov |

| Allylsilane | Aldehyde | Lewis Acid | Dihydropyran | Silyl-Prins variant | nih.gov |

| 3-Methylene-5-phenylpent-4-yn-1-ol | Aldehyde | BF₃·OEt₂ | 6-Phenyl-4-(phenylethynyl)-3,6-dihydro-2H-pyran | Tandem cyclization | researchgate.net |

Intramolecular cyclization reactions provide a direct route to the dihydropyran ring system from acyclic precursors. A common strategy involves the acid-catalyzed intramolecular cyclization of a hydroxy ketone. For instance, 4-hydroxy-2-pentanone can undergo cyclization under acidic conditions, such as with sulfuric acid or p-toluenesulfonic acid, to form the corresponding dihydropyran-4-one.

Another approach is the intramolecular cyclization of suitably activated 1,5-diols. While direct cyclodehydration can be challenging, selective activation of one hydroxyl group as a leaving group, followed by nucleophilic attack by the other hydroxyl, can lead to the formation of dihydropyrans. beilstein-journals.org For example, mesylated 1,5-syn-endiols can be cyclized under basic conditions to yield 2,6-trans-disubstituted 5,6-dihydropyrans. beilstein-journals.org

Furthermore, the iodoalkoxylation of 3,4-dihydro-2H-pyran with propargyl alcohols, followed by hydration under Kucherov reaction conditions, can lead to the formation of bicyclic pyran derivatives through an intramolecular cyclization of an intermediate ketohydroxyester. udhtu.edu.ua This tandem process involves both hydrolysis of a C-I bond and hydration of a C≡C bond. udhtu.edu.ua

Metal-Catalyzed Synthetic Routes

The advent of metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild, efficient, and selective methods for the construction of the dihydropyran ring. Ruthenium and palladium catalysts are particularly prominent in this area.

Ring-closing metathesis (RCM) has emerged as a powerful and widely used strategy for the synthesis of cyclic olefins, including 3,4-dihydro-2H-pyrans. rsc.orgrsc.org This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' or Hoveyda-Grubbs catalysts, involves the intramolecular rearrangement of a diene to form a cycloalkene and a small volatile alkene byproduct. rsc.org

The synthesis of 3,4-dihydro-2H-pyrans via RCM generally requires an enol ether of a bishomoallylic alcohol as the substrate. rsc.org The strategic placement of substituents on the diene precursor allows for the diastereoselective formation of substituted dihydropyrans. acs.org RCM has been successfully applied in the total synthesis of numerous natural products containing the dihydropyran motif. rsc.orgrsc.org For example, a two-directional RCM approach has been utilized for the synthesis of a key dihydropyran intermediate for the natural product laulimalide. thieme-connect.com The versatility of RCM allows for the construction of not only simple dihydropyrans but also more complex fused and spirocyclic pyran systems. acs.org

Table 3: Ruthenium Catalysts in Ring-Closing Metathesis for Dihydropyran Synthesis

| Catalyst | Substrate Type | Product Type | Significance | Reference(s) |

|---|---|---|---|---|

| Grubbs' Catalysts (Gen I & II) | Acyclic dienes (e.g., enol ethers of bishomoallylic alcohols) | Substituted 3,4-dihydro-2H-pyrans | Widely applicable, functional group tolerant | rsc.orgthieme-connect.com |

| Hoveyda-Grubbs Catalyst (Gen II) | Acyclic dienes | Substituted 3,4-dihydro-2H-pyrans | Improved stability and activity | rsc.org |

Palladium catalysis offers a diverse array of transformations for the synthesis of dihydropyran derivatives. acs.orgresearchgate.net Palladium(0)-catalyzed allylic alkylation reactions, for instance, can be used to introduce substituents onto a pre-existing dihydropyran ring. The regioselectivity of these reactions is often governed by a combination of electronic and steric factors within the intermediate η³-allyl palladium complex. acs.org

Palladium(II)-catalyzed oxidative cyclizations provide another route to pyran-containing structures. researchgate.net For example, β-hydroxyenones can undergo Pd(II)-mediated oxidative cyclization to yield 2,3,6-trisubstituted dihydropyranones. researchgate.net Furthermore, palladium-catalyzed tandem reactions have been developed for the efficient synthesis of dihydropyrans, which have been utilized as key steps in the synthesis of complex natural product analogues like bryostatin. nih.govnih.gov These tandem processes can rapidly build molecular complexity from simple starting materials. nih.gov Highly substituted bicyclic 2H-pyrans have also been synthesized via a palladium-catalyzed tandem Stille-oxa-electrocyclization reaction. mdpi.com

Ruthenium-Catalyzed Reactions

Ruthenium catalysts have proven to be versatile tools for the synthesis of dihydropyran rings through various mechanistic pathways. These methods often offer high atom economy and functional group tolerance.

A notable approach involves the cyclization of alkynals and alkynones . This method relies on the mild generation of catalytic ruthenium carbenes from terminal alkynes and (trimethylsilyl)diazomethane, which are then trapped by carbonyl nucleophiles to form the dihydropyran ring. nih.govresearchgate.net For instance, treatment of alkynals with catalytic amounts of Cp*RuCl(cod) generates an electrophilic vinyl ruthenium carbene, which is subsequently trapped by the carbonyl oxygen to yield 2-vinyl-3,4-dihydropyrans. cdmf.org.br

Ring-closing metathesis (RCM) is another powerful ruthenium-catalyzed strategy. The second-generation Grubbs catalyst (G2) has been effectively used to construct the dihydropyran ring from acyclic precursors. nih.gov In one instance, a dihydropyran, which constitutes the side chain of the natural product laulimalide, was synthesized via RCM using the Grubbs G2 catalyst. nih.gov Furthermore, tandem processes combining olefin metathesis with double bond migration, catalyzed by Grubbs' catalysts activated with hydride sources, can convert allyl ethers into cyclic enol ethers, which are dihydropyran isomers. organic-chemistry.org

Cycloisomerization reactions catalyzed by ruthenium complexes also provide a direct route to dihydropyrans. The chemoselectivity of a Ru-catalyzed cycloisomerization has been established, showing a preference for the oxygen-capture of a vinylidene intermediate, which enables the synthesis of valuable 4-aminodihydropyrans. nih.gov Trost and co-workers have also developed Ru-catalyzed cycloisomerizations of bis-homopropargylic alcohols to afford dihydropyrans. researchgate.net Additionally, ruthenium complexes can catalyze the cyclic carbonylation of certain allenyl alcohols to produce δ-lactones, such as 5,6-dihydro-3-methyl-2H-pyran-2-one. nih.govresearchgate.net

A synergistic approach combining N-heterocyclic carbene (NHC) and ruthenium catalysis has been developed for the formation of chiral δ-lactones. nih.gov

| Catalyst/Reagent | Substrate Type | Reaction Type | Product | Ref. |

| Cp*RuCl(cod) / TMS-diazomethane | Alkynals/Alkynones | Carbene Cyclization | 2-Vinyl-3,4-dihydropyrans | nih.govcdmf.org.br |

| Grubbs Catalyst (G2) | Diene | Ring-Closing Metathesis | Dihydropyrans | nih.gov |

| Ruthenium Complex | Allenyl Alcohols | Cyclic Carbonylation | 5,6-dihydro-2H-pyran-2-ones | nih.govresearchgate.net |

| Ruthenium Catalyst | Bis-homopropargylic alcohols | Cycloisomerization | Dihydropyrans | researchgate.net |

Other Transition Metal-Mediated Syntheses

Besides ruthenium, other transition metals such as palladium, rhodium, and gold are instrumental in synthesizing dihydropyran structures.

Palladium-catalyzed reactions offer efficient routes to functionalized dihydropyrans. A notable method involves a Pd(II)-mediated coupling of 1-methoxy-1,2-propadiene with secondary alcohols. thieme-connect.com This is often followed by a ruthenium-catalyzed ring-closing metathesis to yield 2,6-trans-disubstituted dihydropyrans. thieme-connect.comthieme-connect.com The mechanism for the palladium-catalyzed step involves the coordination of the Pd(II) species to the allene, making it sufficiently electrophilic for attack by the alcohol. thieme-connect.com

Rhodium-catalyzed reactions have been employed for the cycloisomerization of alkynyl alcohols to form endocyclic dihydropyrans, a key step in the synthesis of the marine macrolide laulimalide. nih.gov Additionally, a novel Rh(I)/La(III) cocatalytic three-component reaction of vinylcyclopropanes, diazoesters, and diphenyl sulfoxide (B87167) has been developed to produce polysubstituted dihydropyrans. acs.org

Gold-catalyzed synthesis provides a stereocontrolled route to 2-hydroxy-3,6-dihydropyrans from propargyl vinyl ethers. A trinuclear gold(I)-oxo complex, [(Ph₃PAu)₃O]BF₄, catalyzes a Claisen rearrangement followed by a heterocyclization cascade. acs.org This transformation proceeds with excellent diastereoselectivity and chirality transfer, and is also applicable to the synthesis of spiroketals. acs.org

| Metal Catalyst | Reaction Type | Key Feature | Product | Ref. |

| Palladium(II) | Oxypalladation of allene | Followed by Ru-catalyzed RCM | 2,6-trans-disubstituted dihydropyrans | thieme-connect.com |

| Rhodium(I) | Cycloisomerization | Atom-economical macrocycle formation | Endocyclic dihydropyrans | nih.gov |

| Gold(I) | Rearrangement/Cyclization | Stereocontrolled, excellent chirality transfer | 2-Hydroxy-3,6-dihydropyrans | acs.org |

Organocatalytic and Asymmetric Synthesis

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of dihydropyrans, avoiding the use of metal catalysts and often providing high enantioselectivity under mild conditions.

Enantioselective Hetero-Diels-Alder Reactions

The inverse-electron-demand hetero-Diels-Alder (HDA) reaction is a classic method for constructing the dihydropyran ring. au.dk The development of enantioselective variants using organocatalysts has significantly advanced the field. Chiral Lewis acids, such as bisoxazoline copper(II) complexes, have been shown to be effective catalysts for HDA reactions between α,β-unsaturated carbonyl compounds and electron-rich alkenes like enol ethers. organic-chemistry.orgnih.gov

More recently, chiral Brønsted acids have been employed. For example, chiral imidodiphosphoric acids catalyze the inverse-electron-demand HDA reaction of β,γ-unsaturated α-ketoesters with 3-vinylindoles. bohrium.com This method produces optically active 3,4-dihydro-2H-pyran derivatives containing three contiguous stereocenters in excellent yields (70–99%), diastereoselectivities (>20:1), and enantioselectivities (73–99%). bohrium.com The proposed transition state involves a double hydrogen bond between the catalyst and the two reactants, which is crucial for the high stereoselectivity. bohrium.com Another approach utilizes an organocopper catalyst, which facilitates the in situ oxidation of ethers to enol ethers, followed by an enantioselective HDA reaction with β,γ-unsaturated ketoesters to form dihydropyran derivatives. nih.gov

Chiral Organocatalyst-Mediated Cyclizations

Chiral secondary amines and other organocatalysts are widely used to initiate cascade or domino reactions that lead to highly functionalized and enantiomerically enriched dihydropyrans. These reactions often start with a Michael addition followed by a cyclization step. au.dk

Cinchona alkaloids and their derivatives are particularly effective catalysts. acs.org A cinchona alkaloid-catalyzed domino Michael/hemiacetalization reaction between cyclic β-oxo aldehydes and aromatic β,γ-unsaturated α-keto esters affords spiro-dihydropyran structures in good yields with high stereoselectivity (up to 97% ee). acs.org Similarly, a diastereo- and enantioselective Claisen rearrangement/oxa-Michael addition tandem sequence catalyzed by a cinchona squaramide provides access to a range of dihydropyrans in good to excellent yields and stereoselectivities. acs.org

Other bifunctional organocatalysts, such as chiral N,N'-dioxides, have been successfully applied to the asymmetric cascade Michael/hemiacetalization reaction of α-substituted cyano ketones and β,γ-unsaturated α-ketoesters, yielding multifunctionalized chiral dihydropyrans with up to 99% ee. acs.org Thiourea-based organocatalysts have also been employed in these types of transformations. nih.gov

| Organocatalyst Type | Reaction Type | Substrates | Enantioselectivity (ee) | Ref. |

| Cinchona Alkaloid | Domino Michael/Hemiacetalization | Cyclic β-oxo aldehydes & β,γ-unsaturated α-keto esters | Up to 97% | acs.org |

| Chiral N,N'-Dioxide | Cascade Michael/Hemiacetalization | α-substituted cyano ketones & β,γ-unsaturated α-ketoesters | Up to 99% | acs.org |

| Cinchona Squaramide | Claisen Rearrangement/Oxa-Michael Addition | Allyl vinyl ethers & nitroolefins | Excellent | acs.org |

| Imidodiphosphoric Acid | Hetero-Diels-Alder | β,γ-unsaturated α-ketoesters & 3-vinylindoles | 73-99% | bohrium.com |

Chemoenzymatic Approaches and Kinetic Resolution

Chemoenzymatic methods combine the selectivity of enzymes with the efficiency of chemical reactions to produce enantiomerically pure compounds. A powerful strategy for accessing enantiopure 5,6-dihydropyran-2-ones involves a sequential dynamic kinetic resolution (DKR) and ring-closing metathesis (RCM) cascade. researchgate.net

In this approach, a racemic homoallylic alcohol is subjected to DKR using a lipase (B570770), such as Candida antarctica lipase B (CAL-B), in combination with a ruthenium catalyst. researchgate.net This step produces non-racemic homoallylic esters with high yields and enantiomeric excesses often exceeding 99%. The resulting enantiopure ester is then subjected to RCM, which closes the ring to form the target 5,6-dihydropyran-2-one with high yield and preservation of enantiopurity. researchgate.net This chemoenzymatic sequence provides a straightforward and highly effective protocol for synthesizing these valuable chiral building blocks. researchgate.net

Multicomponent Reactions (MCRs) for Dihydropyran Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the majority of the atoms from the starting materials, are highly efficient for building molecular complexity. ajchem-a.comthieme-connect.com Several MCRs have been developed for the synthesis of dihydropyran derivatives, often under environmentally friendly conditions. rsc.orgderpharmachemica.com

One such example is a one-pot, three-component reaction of an aldehyde, a 1,3-dicarbonyl compound (like dimedone or 1,3-cyclohexanedione), and an active methylene (B1212753) compound (like malononitrile) or an enol ether. ajchem-a.comthieme-connect.comrsc.org These reactions can be promoted by various catalysts, including ethylenediamine (B42938) diacetate or zirconium chloride immobilized on Arabic Gum, and can even proceed under solvent-free conditions or in water. rsc.orgajchem-a.comthieme-connect.com For instance, the reaction of ethyl acetoacetate, malononitrile, and various aryl aldehydes using a ZrCl₄@Arabic Gum nanocatalyst at 50 °C without solvent produces dihydropyran derivatives in high yields. ajchem-a.comajchem-a.com

Another MCR involves the reaction of embelin (B1684587), aldehydes, and cyclic enaminones in a one-pot protocol to synthesize dihydropyran embelin derivatives, which have shown activity against Gram-positive bacteria. nih.gov Furthermore, four-component reactions of aromatic aldehydes, cyclic 1,3-dicarbonyls, arylamines, and dimethyl acetylenedicarboxylate (B1228247) can selectively yield either dihydropyridinones or dihydropyrans, depending on the structure of the cyclic dicarbonyl compound. acs.org These MCRs represent a convergent and atom-economical approach to a wide array of substituted dihydropyrans. thieme-connect.com

| No. of Components | Reactants | Catalyst/Conditions | Key Advantage | Ref. |

| Three | Aldehyde, 1,3-dicarbonyl, malononitrile | ZrCl₄@Arabic Gum / 50 °C, solvent-free | High efficiency, recyclable catalyst | ajchem-a.comajchem-a.com |

| Three | Aldehyde, 1,3-dicarbonyl, vinyl ether | Ethylenediamine diacetate / solvent-free | Simple, efficient, solvent-free | thieme-connect.com |

| Three | Embelin, aldehyde, cyclic enaminone | One-pot | Synthesis of bioactive derivatives | nih.gov |

| Four | Aldehyde, cyclic 1,3-dicarbonyl, arylamine, DMAD | Uncatalyzed | Selective synthesis of dihydropyrans or pyridinones | acs.org |

| Three | Formaldehyde, 1,3-dicarbonyl, styrene | Catalyst-free / water | Green chemistry, 100% carbon economy | rsc.org |

Green Chemistry Principles in Dihydropyran Synthesis

The integration of green chemistry into the synthesis of dihydropyran scaffolds is a significant area of research, driven by the need for more environmentally benign chemical production. rsc.orgnih.gov These principles are manifested in various strategies, including the use of heterogeneous catalysts, solvent-free reaction conditions, and energy-efficient methods. rsc.orgnih.gov The goal is to design processes that are not only efficient in terms of yield and selectivity but also minimize their environmental footprint. rsc.org This involves a holistic approach considering all aspects of a chemical reaction, from starting materials to the final product and any byproducts. nih.gov

Conducting reactions without a solvent offers significant environmental benefits by eliminating a major source of waste and potential toxicity. These solvent-free, or neat, conditions often lead to shorter reaction times and simpler product isolation procedures.

One-pot, multicomponent reactions are particularly well-suited for solvent-free synthesis. For instance, various functionalized 4H-pyrans have been synthesized by grinding a mixture of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound with a catalyst at ambient temperature. rsc.org A study by Khan et al. (2019) demonstrated a catalyst- and solvent-free thermal heating method for synthesizing fused 4H-pyran derivatives, achieving good to excellent yields and high atom economy. psu.edu This approach, involving Knoevenagel condensation, Michael addition, and cyclization, highlights the efficiency of neat reactions. psu.edu Similarly, the synthesis of pyrano[4,3-b]pyrans has been achieved by grinding aromatic aldehydes, malononitrile, and 4-hydroxy-6-methyl-pyran-2-one with ammonium (B1175870) acetate (B1210297), completely avoiding organic solvents. tandfonline.com

The use of solid-supported catalysts or reusable catalysts under solvent-free conditions further enhances the green credentials of these synthetic routes. For example, a ZrCl₄@Arabic Gum nanocatalyst has been effectively used for the synthesis of dihydropyran derivatives at 50°C without any solvent. univpancasila.ac.id This method boasts high efficiency, short reaction times, and the ability to recycle the catalyst. univpancasila.ac.id

Table 1: Examples of Solvent-Free Synthesis of Dihydropyran Analogues

| Dihydropyran Analogue | Reactants | Catalyst/Conditions | Yield | Reaction Time | Reference |

|---|---|---|---|---|---|

| Fused 4H-pyrans | Aromatic aldehydes, NMSM, 3-methyl-1-phenyl-5-pyrazolone | Thermal heating (110°C), neat | Good to excellent | Short | psu.edu |

| Pyrano[4,3-b]pyrans | Aromatic aldehydes, malononitrile, 4-hydroxy-6-methyl-pyran-2-one | Ammonium acetate, grinding | High | Short | tandfonline.com |

| Functionalized Dihydropyrans | Aryl aldehydes, malononitrile, ethyl acetoacetate | ZrCl₄@Arabic Gum, 50°C | High | ~30 min | univpancasila.ac.id |

| 4H-pyrans | Aldehydes, malononitrile, ethyl acetoacetate | [bmim]OH, 50-60°C | Excellent | Short | znaturforsch.com |

Alternative energy sources like microwaves and ultrasound have emerged as powerful tools in green organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced selectivity compared to conventional heating methods. researchgate.netnih.gov

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. This technique has been successfully applied to the synthesis of various dihydropyran analogues. For example, a solvent-free microwave-assisted method was developed for the synthesis of (3E)-3-(1-aminoethylidene)-6-methyl-3,4-dihydro-2H-pyran-2,4-dione from dehydroacetic acid and urea. univpancasila.ac.id This approach is noted for being fast and efficient. univpancasila.ac.id In another instance, the four-component synthesis of 4H-pyrano[2,3-c]pyrazoles using a base catalyst was significantly accelerated by microwave irradiation, with reactions completing in under 5 minutes in excellent yields. nih.gov The synthesis of pyrano[2,3-d]pyrimidine derivatives under microwave irradiation was completed in 3-6 minutes with high yields (78-94%), a significant improvement over conventional heating which required hours. mdpi.com

Ultrasonic irradiation promotes chemical reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid. This process generates localized hot spots with high temperatures and pressures, enhancing mass transfer and accelerating reaction rates. researchgate.netgoogle.com Ultrasound has been used to promote the one-pot synthesis of 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile scaffolds in aqueous media, offering a green and simple alternative to traditional methods. nih.gov This technique often results in excellent yields and short reaction times without the need for a catalyst. nih.gov The synthesis of dihydropyrano[3,2-b]pyrans has also been effectively catalyzed by magnetic nanoparticles under ultrasound irradiation.

Table 2: Comparison of Microwave and Ultrasonic Techniques in Dihydropyran Analogue Synthesis

| Dihydropyran Analogue | Method | Catalyst/Solvent | Yield | Reaction Time | Reference |

|---|---|---|---|---|---|

| (3E)-3-(1-aminoethylidene)-6-methyl-3,4-dihydro-2H-pyran-2,4-dione | Microwave | Solvent-free | Not specified | Fast | univpancasila.ac.id |

| 4H-pyrano[2,3-c]pyrazoles | Microwave | Potassium t-butoxide/Methanol (B129727) | Excellent | < 5 min | nih.gov |

| Methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates | Microwave | Water | 78-94% | 3-6 min | mdpi.com |

| 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitriles | Ultrasound | Aqueous media | Excellent | Short | nih.gov |

| Dihydropyrano[3,2-b]pyrans | Ultrasound | Magnetic Nanoparticles | Not specified | Not specified |

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high specificity and under mild conditions, making it an inherently green technology. While direct enzymatic synthesis of 3-methyl-3,4-dihydro-2H-pyran is not widely documented, bio-inspired approaches and enzymatic resolutions of its analogues showcase the potential of this methodology.

A key application of biocatalysis in this area is the kinetic resolution of racemic mixtures to obtain enantiomerically pure compounds. For example, the synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, a key intermediate for potent adenosine (B11128) receptor agonists, was achieved through the enzymatic kinetic resolution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran. In this process, Porcine Pancreas Lipase (PPL) selectively hydrolyzes the acetate group of one enantiomer, allowing for the separation of the chiral alcohol and the remaining chiral acetate. This method highlights the precision of enzymes in distinguishing between stereoisomers.

Laccases are another class of enzymes that have been used for the synthesis of heterocyclic cores through domino reactions. These enzymes can initiate oxidative coupling reactions that lead to the formation of complex pyran-containing structures. Furthermore, organocatalysis, which uses small organic molecules to catalyze reactions, is a bio-inspired approach that mimics enzymatic processes. Pyrrolidine-based organocatalysts, for example, have been used to manage the reactivity of pyruvates in the synthesis of functionalized dihydropyran derivatives under mild conditions, yielding products with high diastereoselectivity.

Table 3: Examples of Biocatalytic and Bio-inspired Transformations for Dihydropyran Analogues

| Transformation | Substrate | Biocatalyst/Catalyst | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Enzymatic Kinetic Resolution | (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran | Porcine Pancreas Lipase (PPL) | (S)-(+)-2-hydroxymethyl-3,4-dihydro-2H-pyran | High enantiomeric purity | |

| Organocatalytic Cascade Reaction | Ethyl pyruvate (B1213749) and aldehydes | β-proline | Functionalized dihydropyrans | High yield and diastereoselectivity | |

| Enantioselective Hetero-Diels-Alder | α,β-Unsaturated carbonyls and enol ethers | Bis(oxazoline) copper(II) complexes | Chiral dihydropyrans | High enantioselectivity (>90% ee) |

Reactivity and Mechanistic Studies of 3 Methyl 3,4 Dihydro 2h Pyran

Electrophilic and Nucleophilic Reactions of the Dihydropyran Ring

The dihydropyran ring of 3-methyl-3,4-dihydro-2H-pyran primarily undergoes reactions with electrophiles at the electron-rich double bond. Direct reactions with nucleophiles at the double bond are uncommon unless the ring is activated with strong electron-withdrawing groups, which is not the case for the title compound.

The most characteristic reaction of this compound is the electrophilic addition to the C5-C6 double bond. The mechanism is initiated by the attack of an electrophile (E+) on the double bond. This attack preferentially occurs at the C6 position, leading to the formation of a carbocation intermediate at C5. This regioselectivity is governed by the powerful resonance-donating effect of the adjacent endocyclic oxygen atom, which effectively stabilizes the positive charge at C5.

This oxocarbenium ion intermediate is significantly more stable than the alternative carbocation that would be formed by the addition of the electrophile to C5. The methyl group at C3 does not significantly alter this outcome, as the electronic effect of the oxygen atom is dominant. Once the carbocation is formed, it is rapidly trapped by a nucleophile (Nu-) to yield the final addition product.

A classic example of this reactivity is the acid-catalyzed addition of alcohols or water. sigmaaldrich.com In the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid), the proton acts as the electrophile, adding to C6. The resulting C5 oxocarbenium ion is then attacked by the alcohol or water molecule, which acts as the nucleophile. A final deprotonation step yields the 2-alkoxy or 2-hydroxy tetrahydropyran (B127337) derivative. Similarly, hydrogen halides add across the double bond to form 2-halotetrahydropyrans. sigmaaldrich.com

Table 1: Representative Electrophilic Addition Reactions of Dihydropyrans

| Substrate | Reagent | Product | Reference |

| 3,4-Dihydro-2H-pyran | HCl | 2-Chlorotetrahydropyran | sigmaaldrich.com |

| 3,4-Dihydro-2H-pyran | CH3OH, H+ | 2-Methoxytetrahydropyran | sigmaaldrich.com |

| 3,4-Dihydro-2H-pyran | Br2 | 2,3-Dibromotetrahydropyran | sigmaaldrich.com |

Note: This table shows reactions for the parent 3,4-dihydro-2H-pyran to illustrate the general reactivity pattern.

The electron-rich double bond of this compound is nucleophilic in nature and therefore does not typically react with carbon-based nucleophiles like enolates or simple organometallic reagents (e.g., Grignard or organolithium reagents) under standard conditions. Such reactions generally require the dihydropyran ring to be substituted with an electron-withdrawing group, such as a carbonyl or cyano group, which activates the double bond for conjugate (Michael) addition.

For instance, 5-acyl-3,4-dihydro-2H-pyrans readily react with organometallic reagents. chim.it Depending on the nature of the organometallic reagent and reaction conditions, the attack can occur either as a 1,2-addition to the carbonyl group or a 1,4-conjugate addition to the enone system. chim.it Hard nucleophiles like organolithium compounds tend to favor 1,2-addition, while softer nucleophiles like organocuprates prefer 1,4-addition. chim.it However, in the absence of such an activating group, this compound itself is not susceptible to attack by these C-nucleophiles at the double bond.

Similar to the case with carbon nucleophiles, this compound does not possess a sufficiently electrophilic center on its dihydropyran ring to react with common nitrogen nucleophiles like amines or hydrazines. The enol ether double bond is not prone to nucleophilic attack.

The reactivity profile changes dramatically when an activating group is present. For example, 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans are known to react with various N-nucleophiles. chim.it Primary amines can condense with the formyl or acyl group, and in some cases, this is followed by ring-opening or subsequent cyclization reactions. Hydrazines are also reactive towards these activated dihydropyrans, often leading to the formation of pyrazole (B372694) derivatives. chim.it These transformations, however, are characteristic of the substituted derivatives and not of this compound itself.

Ring-Opening Reactions and Subsequent Transformations

Ring-opening of the this compound ring can occur under specific conditions, typically under acid catalysis in the presence of a nucleophile. The mechanism is closely related to the electrophilic addition pathway. Protonation of the double bond at C6 generates the stable C5 oxocarbenium ion. If this intermediate is trapped by a nucleophile like water, it forms a hemiacetal. Hemiacetals are in equilibrium with their open-chain hydroxy aldehyde forms.

Therefore, acid-catalyzed hydrolysis of this compound can lead to the formation of 5-hydroxy-4-methylpentanal. This process is essentially the reverse of the formation of the cyclic enol ether from the corresponding hydroxy aldehyde. The equilibrium can be driven towards the ring-opened product by controlling the reaction conditions, such as using a large excess of water.

In derivatives containing activating groups, ring-opening can be a more prominent reaction pathway. For example, the reaction of some 5-acyl-3,4-dihydropyrans with certain nucleophiles can lead to an initial addition followed by a retro-Michael reaction, resulting in the cleavage of the pyran ring. chim.it

Functionalization and Derivatization Strategies

The double bond in this compound is the primary site for oxidation and reduction reactions.

Oxidation: The electron-rich double bond can be oxidized using various reagents.

Epoxidation: Reagents like meta-chloroperoxybenzoic acid (mCPBA) can epoxidize the double bond to form the corresponding epoxide, 3-methyl-2,3-epoxytetrahydropyran.

Dihydroxylation: Oxidants such as osmium tetroxide (OsO4) or cold, dilute potassium permanganate (B83412) (KMnO4) can be used to form the corresponding cis-diol, 3-methyltetrahydropyran-2,3-diol.

Oxidative Cleavage: Stronger oxidizing agents like ozone (O3), followed by a reductive or oxidative workup, will cleave the double bond, leading to ring-opened products.

A study on 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) showed that the dihydropyran ring could be oxidized, leading to ring-opening products consisting of ketones and acids. nih.gov While the substrate is different, it demonstrates the susceptibility of the dihydropyran ring system to oxidative degradation.

Reduction: The most common reduction reaction for this compound is the catalytic hydrogenation of the double bond.

Catalytic Hydrogenation: In the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni), hydrogen gas (H2) will add across the double bond to yield the fully saturated ring system, 3-methyltetrahydropyran (B1614883). youtube.com This reaction is typically straightforward and proceeds under mild conditions.

Table 2: Representative Functionalization Reactions of Dihydropyrans

| Reaction Type | Reagent(s) | General Product |

| Hydrogenation | H₂, Pd/C | Tetrahydropyran |

| Epoxidation | mCPBA | Epoxytetrahydropyran |

| Dihydroxylation | 1. OsO₄ 2. NaHSO₃ | Tetrahydropyran-diol |

Note: This table illustrates general transformations of the dihydropyran double bond.

Halogenation and Hydroboration

Halogenation

The halogenation of this compound proceeds via an electrophilic addition mechanism, similar to the halogenation of other alkenes and enol ethers. The reaction typically involves the addition of halogens like chlorine (Cl₂) or bromine (Br₂) across the double bond.

The mechanism is initiated by the electrophilic attack of the halogen on the electron-rich double bond. This leads to the formation of a cyclic halonium ion intermediate. The presence of the ring oxygen and the methyl group influences the stability and subsequent opening of this intermediate. The attack of the halide ion (X⁻) then occurs in an anti-fashion, leading to the formation of a dihalogenated tetrahydropyran derivative.

Due to the influence of the adjacent oxygen atom, which can stabilize a positive charge on the C2 carbon through resonance, the reaction exhibits high regioselectivity. The initial electrophilic attack by X⁺ is expected to lead to a transition state where positive charge develops on C2. The subsequent nucleophilic attack by X⁻ would then occur at C3. The methyl group at C3 will sterically hinder the approach of the nucleophile and also influences the stability of the intermediate. The expected major product is the trans-2,3-dihalo-3-methyltetrahydropyran.

Table 1: Predicted Products of Halogenation of this compound

| Reactant | Reagent | Predicted Major Product | Key Mechanistic Feature |

|---|---|---|---|

| This compound | Br₂ in CCl₄ | trans-2,3-Dibromo-3-methyltetrahydropyran | Formation of a cyclic bromonium ion intermediate, followed by anti-attack of Br⁻. |

| This compound | Cl₂ in CH₂Cl₂ | trans-2,3-Dichloro-3-methyltetrahydropyran | Formation of a cyclic chloronium ion intermediate, followed by anti-attack of Cl⁻. |

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond. For this compound, this reaction is highly regioselective and stereoselective. masterorganicchemistry.comlibretexts.org

The first step involves the addition of borane (B79455) (BH₃), typically as a complex with tetrahydrofuran (B95107) (THF), across the double bond. This is a concerted, syn-addition, meaning the boron and hydrogen atoms add to the same face of the double bond. libretexts.org The regioselectivity is dictated by both steric and electronic factors. The boron atom, being the bulkier part of the reagent, adds to the less sterically hindered carbon of the double bond. In this case, the C2 position is less hindered than the C3 position which bears a methyl group. Electronically, the oxygen atom directs the electrophilic boron to the C2 position. Therefore, the boron atom adds to C2 and the hydrogen atom adds to C3.

Table 2: Regioselectivity and Stereoselectivity in the Hydroboration-Oxidation of this compound

| Step | Reagents | Intermediate/Product | Regioselectivity | Stereoselectivity |

|---|---|---|---|---|

| 1. Hydroboration | BH₃·THF | Trialkylborane | Anti-Markovnikov: Boron adds to C2 | Syn-addition of H and B |

| 2. Oxidation | H₂O₂, NaOH | 3-methyltetrahydropyran-2-ol | OH replaces B at C2 | Retention of configuration (overall syn-addition of H and OH) |

Rearrangement Reactions

While specific rearrangement reactions for this compound are not extensively documented, its structure allows for predictions of plausible rearrangements under certain conditions, particularly acid catalysis. Such reactions typically proceed through carbocation intermediates. libretexts.org

Under strong acidic conditions, the protonation of the double bond can occur. Protonation at C3 would yield a tertiary carbocation, which is relatively stable. However, protonation at C2 is favored due to the formation of a resonance-stabilized oxocarbenium ion. This highly stabilized intermediate is less likely to undergo classical carbocation rearrangements like hydride or alkyl shifts.

Instead, acid-catalyzed reactions are more likely to involve ring-opening. Protonation of the ring oxygen followed by cleavage of the C-O bond could lead to an unsaturated alcohol, which might undergo subsequent rearrangements or cyclizations. For example, acid-catalyzed hydrolysis can lead to the formation of a lactol, which exists in equilibrium with the corresponding hydroxy aldehyde.

Thermal rearrangements are also a possibility. Dihydropyrans can undergo retro-Diels-Alder reactions if they are formed through a hetero-Diels-Alder pathway. The thermal decomposition of related dihydropyran compounds has been studied and shown to yield smaller unsaturated molecules through concerted mechanisms. mdpi.com For this compound, a retro-hetero-Diels-Alder reaction would be a formal reverse of its synthesis from an enol ether and an α,β-unsaturated aldehyde, though this is a speculative pathway without specific experimental evidence for this particular substituted pyran.

Polymerization Aspects (focus on mechanisms, not material properties)

This compound, as a vinyl ether derivative, can undergo polymerization through different mechanisms, most notably cationic polymerization and radical polymerization. sigmaaldrich.comnih.gov

Cationic Polymerization

Cationic polymerization is a common method for polymerizing vinyl ethers due to the ability of the oxygen atom to stabilize the propagating cationic intermediate. wikipedia.org The polymerization is typically initiated by protic acids (e.g., HClO₄) or Lewis acids in the presence of a co-initiator (e.g., BF₃·OEt₂ with H₂O). youtube.commit.edu

Initiation: The initiator generates a carbocation which attacks the electron-rich double bond of the monomer. The attack occurs at the C3 position, leading to the formation of a resonance-stabilized oxocarbenium ion at C2. This is the key propagating species.

Propagation: The oxocarbenium ion at the end of the growing polymer chain attacks another monomer molecule at its C3 position. This process repeats, adding monomer units to the chain in a head-to-tail fashion. wikipedia.org The presence of the methyl group at the C3 position may sterically influence the rate of propagation.

Termination and Chain Transfer: The polymerization can be terminated by reaction with a nucleophile, recombination with the counter-ion, or through chain transfer to a monomer, solvent, or counter-ion. youtube.com Chain transfer to the monomer can occur by abstraction of a proton, leading to a terminated polymer chain with a double bond and a new initiating cation.

Radical Polymerization

While less common for vinyl ethers alone, 3,4-dihydro-2H-pyran can participate in radical copolymerization, particularly with electron-accepting monomers like maleic anhydride (B1165640). researchgate.net The mechanism follows the standard steps of a radical chain reaction. wikipedia.org

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is thermally or photochemically decomposed to generate initial radicals. These radicals then add to a monomer molecule to start the polymer chain.

Propagation: The radical at the end of the growing chain adds across the double bond of a new monomer molecule. In copolymerization, the relative reactivity of the monomers determines the sequence of the resulting polymer. Dihydropyrans act as electron-donor monomers and tend to alternate with electron-acceptor monomers. researchgate.net

Termination: The growing radical chains are terminated by combination (coupling) of two radicals or by disproportionation, where a hydrogen atom is transferred from one radical chain to another, resulting in two terminated polymer chains. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural and Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of 3-methyl-3,4-dihydro-2H-pyran in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals and provides insights into the molecule's conformation and stereochemistry.

The ¹H NMR spectrum provides initial information on the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and spin-spin coupling patterns. For this compound, distinct signals are expected for the vinylic protons, the protons on the saturated carbons of the pyran ring, the methyl group, and the diastereotopic protons of the methylene (B1212753) group adjacent to the oxygen atom.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show signals corresponding to the sp²-hybridized carbons of the double bond, the sp³-hybridized carbons of the ring, and the methyl carbon.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

|---|---|---|---|

| C2 | ~3.8 - 4.1 | ~65-68 | m |

| C3 | ~1.8 - 2.2 | ~30-34 | m |

| C4 | ~1.6 - 1.9 | ~25-29 | m |

| C5 | ~4.6 - 4.8 | ~100-103 | m |

| C6 | ~6.3 - 6.5 | ~143-146 | m |

To unambiguously assign these signals and confirm the molecular structure, 2D NMR experiments are essential scielo.bremerypharma.com.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks, typically through two or three bonds. For this compound, COSY would show correlations between H6 and H5; H5 and H4; H4 and H3; and H3 and the methyl protons, as well as the geminal and vicinal protons at the C2, C3, and C4 positions emerypharma.com.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal it is attached to, allowing for definitive assignment of the carbon skeleton based on the proton assignments libretexts.org.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bonds) correlations between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular framework. For instance, the methyl protons would show an HMBC correlation to C3, C2, and C4, while the vinylic proton H6 would show correlations to C2 and C4, confirming the ring structure tandfonline.commdpi.com.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, regardless of whether they are connected through bonds. NOESY is particularly useful for determining stereochemistry, for example, by showing correlations between axial and equatorial protons on the dihydropyran ring harvard.edu.

The dihydropyran ring typically adopts a half-chair or sofa conformation. The stereochemical arrangement of the methyl group at the C3 position (axial vs. equatorial) significantly influences the chemical shifts and, more importantly, the proton-proton coupling constants (J-values) of the ring protons oup.com.

The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation libretexts.org.

A large ³J value (typically 8-12 Hz) is indicative of a diaxial relationship between two protons (dihedral angle ~180°).

Smaller ³J values (typically 1-5 Hz) are observed for axial-equatorial and equatorial-equatorial relationships oup.comlibretexts.org.

By carefully analyzing the multiplicities and measuring the coupling constants for the protons at C2, C3, and C4, the preferred conformation of the ring and the stereochemical orientation of the methyl group can be determined. For instance, the coupling pattern of the H3 proton would be highly informative. If the methyl group is in an equatorial position, the H3 proton would be axial, and it would exhibit large diaxial couplings to any axial protons at C2 and C4. Conversely, an axial methyl group would result in an equatorial H3 proton, leading to smaller coupling constants with its neighbors nih.gov.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns.

For this compound (C₆H₁₀O), the nominal molecular weight is 98.14 g/mol . High-Resolution Mass Spectrometry (HRMS) can measure the mass with very high accuracy, allowing for the unambiguous determination of the elemental formula. The expected exact mass would be 98.0732, which distinguishes it from other isomeric compounds or compounds with the same nominal mass.

Upon ionization in a mass spectrometer (typically by electron impact, EI), the molecular ion (M⁺˙) is formed. This ion is often unstable and undergoes fragmentation into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. For cyclic ethers and alkenes like this compound, several key fragmentation pathways are anticipated.

A primary fragmentation mechanism for six-membered unsaturated rings is the retro-Diels-Alder (RDA) reaction . This process involves the cleavage of two bonds within the ring, resulting in the formation of a diene and a dienophile youtube.comresearchgate.net. For the parent 3,4-dihydro-2H-pyran, this reaction is a dominant pathway, leading to the formation of acrolein (m/z 56) and ethene (m/z 28) mostwiedzy.pl. For the 3-methyl derivative, the RDA reaction would be expected to produce methacrolein (B123484) and ethene, giving a prominent ion corresponding to the methacrolein radical cation at m/z 70.

Other common fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. This can lead to the loss of a hydrogen atom from C2 to give an ion at m/z 97, or cleavage of the C2-C3 bond.

Loss of the methyl group: Cleavage of the C3-CH₃ bond would result in a fragment ion at m/z 83.

Ring-opening: The molecular ion can undergo ring-opening followed by a series of rearrangements and further fragmentations, leading to smaller ions mostwiedzy.pllibretexts.org.

Tandem mass spectrometry (MS/MS) can be used to further investigate these pathways. In an MS/MS experiment, a specific fragment ion (a "parent" ion) is selected, subjected to further fragmentation, and its resulting "daughter" ions are analyzed. This provides definitive evidence for the proposed fragmentation routes.

Interactive Table 2: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 98 | [C₆H₁₀O]⁺˙ | Molecular Ion |

| 83 | [C₅H₇O]⁺ | Loss of ·CH₃ |

| 70 | [C₄H₆O]⁺˙ | Retro-Diels-Alder (Methacrolein) |

| 55 | [C₃H₃O]⁺ | Further fragmentation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR or Raman spectrum provides a characteristic pattern of absorption bands corresponding to the stretching and bending vibrations of specific bonds and functional groups within the molecule.

For this compound, the key functional groups are the C=C double bond, the C-O-C ether linkage, and the aliphatic C-H bonds of the methyl and methylene groups. Analysis of the spectra for the parent compound, 3,4-dihydro-2H-pyran, provides a basis for assignment nih.gov.

Interactive Table 3: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| ~3050 | =C-H Stretch | Stretching of the C-H bonds on the double bond. |

| 2850-2960 | C-H Stretch | Asymmetric and symmetric stretching of C-H bonds in CH₃ and CH₂ groups. |

| ~1650 | C=C Stretch | Stretching of the carbon-carbon double bond within the ring. |

| ~1450 | CH₂/CH₃ Bend | Scissoring and bending vibrations of the aliphatic groups. |

| ~1240 | =C-O Stretch | Stretching of the vinyl ether C-O bond. |

The presence of the methyl group would introduce additional C-H stretching and bending vibrations. The exact positions and intensities of these bands can be influenced by the molecule's conformation. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies and aid in the precise assignment of the experimental IR and Raman bands.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state purechemistry.org. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy.

Since this compound is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require low-temperature crystallization techniques. If a suitable crystal could be grown, the analysis would reveal the precise conformation of the dihydropyran ring (e.g., half-chair, sofa) and the exact bond lengths and angles, free from the dynamic averaging that occurs in solution-phase NMR researchgate.netmdpi.com. Studies on various substituted dihydropyran derivatives have revealed that the ring often adopts a distorted half-chair conformation mdpi.com.

Furthermore, the C3 carbon atom in this compound is a chiral center, meaning the molecule exists as a pair of enantiomers ((R)- and (S)-isomers). X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule wikipedia.org. When using X-rays of a suitable wavelength, anomalous dispersion effects from the atoms in the crystal can be used to distinguish between the two enantiomers purechemistry.orgwikipedia.org. This is typically achieved by analyzing Bijvoet pairs in the diffraction data, allowing for the unambiguous assignment of the R or S configuration to the molecule in the specific crystal being analyzed libretexts.org. This method provides the most reliable proof of absolute stereochemistry.

Computational Chemistry and Theoretical Investigations of 3 Methyl 3,4 Dihydro 2h Pyran

Quantum Mechanical Calculations (DFT, Ab Initio)

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, are foundational to modern computational chemistry. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived. Ab initio methods are based on first principles without using experimental data, while DFT methods calculate the electron density to determine the molecule's properties, offering a favorable balance between accuracy and computational cost. researchgate.net

The electronic structure of a molecule governs its reactivity. QM calculations can predict key features such as the distribution of electron density, the energies of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—and the molecular electrostatic potential (MEP).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. For pyran derivatives, the oxygen atom and the C=C double bond are typically key sites of electronic activity. MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other reagents. semanticscholar.orgnih.gov For instance, in studies of related pyran-2-one analogues, DFT calculations have been used to identify specific atoms as the most important sites for reactivity based on MEP and average local ionization energies. semanticscholar.org

QM calculations are instrumental in elucidating reaction mechanisms by locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states. This allows for the mapping of a reaction pathway and the calculation of activation energies, providing deep insight into the reaction's feasibility and kinetics.

A pertinent example is the computational study of the thermal decomposition (retro-Diels-Alder reaction) of dihydropyran analogues. A study on 3,6-dihydro-2H-pyran, 4-methyl-3,6-dihydro-2H-pyran, and 2,6-dimethyl-3,6-dihydro-2H-pyran using DFT (PBE0/6-311+G(d,p) level of theory) investigated a concerted mechanism via a six-membered cyclic transition state. mdpi.com The calculations showed that the presence of methyl substituents decreases the activation free energy, thereby favoring the thermal decomposition. mdpi.com This type of analysis could be directly applied to 3-methyl-3,4-dihydro-2H-pyran to understand its thermal stability and decomposition pathways. Similarly, DFT has been used to provide mechanistic insights into the iodine-catalyzed synthesis of various substituted pyrans. organic-chemistry.org

| Compound | Activation Free Energy (ΔG≠) (kJ·mol−1) | Enthalpy of Activation (ΔH≠) (kJ·mol−1) | Activation Energy (Ea) (kJ·mol−1) |

|---|---|---|---|

| 3,6-dihydro-2H-pyran (DHP) | 196 | 196 | 202 |

| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 190 | 199 | 205 |

| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 183 | 196 | 202 |

The flexible six-membered ring of dihydropyrans can adopt several conformations, such as half-chair, sofa, and twist forms. Identifying the most stable conformer and the energy barriers between them is crucial for understanding the molecule's structure and behavior.

While specific data for this compound is scarce, extensive studies on the saturated analogue, tetrahydropyran (B127337) (THP), provide a strong foundation. Ab initio and DFT calculations on THP have determined that the chair conformation is the most stable, with the energy differences to other conformers like the twist and boat forms being well-established. researchgate.net

For substituted pyrans, the key question is the preference of the substituent for an axial or equatorial position. An ab initio study on 3-methyltetrahydropyran (B1614883) determined the conformational free energies for the axial and equatorial conformers. montclair.eduresearchgate.net This work provides the most relevant theoretical insight into the likely conformational preference of the methyl group in the 3-position of a pyran ring, which would favor the equatorial position to minimize steric interactions. The energy difference between these conformers dictates their relative populations at equilibrium. The transition states between these conformers define the ring inversion barrier.

| Conformer | Relative Energy (ΔE) (kcal/mol) | Relative Free Energy (ΔG°) (kcal/mol) |

|---|---|---|

| Chair | 0.00 | 0.00 |

| 2,5-Twist | 6.10 | 6.01 |

| 1,4-Boat | 7.16 | 7.06 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time based on classical mechanics. nih.gov An MD simulation generates a trajectory that provides a three-dimensional movie of the system at the atomic level, offering insights into dynamic processes that are inaccessible to static QM calculations. nih.govyoutube.com

For a molecule like this compound, MD simulations could be employed to:

Study Solvation: Analyze how the molecule interacts with solvent molecules (e.g., water), including the formation and lifetime of hydrogen bonds.

Explore Conformational Space: Simulate the transitions between different ring conformations over time to understand the flexibility and dynamics of the pyran ring.

Predict Macroscopic Properties: By simulating a large number of molecules, MD can be used to predict bulk properties like density, viscosity, and diffusion coefficients. youtube.com

While specific MD studies on this compound are not readily found, the technique is widely applied to study complex systems involving related structures, such as the interaction of dihydropyridine (B1217469) inhibitors with proteins or the self-assembly of molecules for organic electronics. youtube.comresearchgate.netyoutube.com

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV, ORD/ECD)

A powerful application of QM, particularly DFT, is the prediction of spectroscopic parameters. By calculating properties related to the interaction of molecules with electromagnetic radiation, theoretical spectra can be generated and compared with experimental results to confirm or elucidate molecular structures. nih.gov

NMR Spectroscopy: The gauge-including atomic orbital (GIAO) method, coupled with DFT, allows for the accurate calculation of nuclear magnetic shielding tensors, which can be converted into ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net The prediction of coupling constants is also possible. This is highly valuable for assigning complex spectra and distinguishing between isomers or conformers. For example, DFT calculations have been shown to reproduce experimental NMR spectra for derivatives of dihydropyridines with good accuracy. researchgate.net

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. The resulting theoretical IR spectrum can be compared with experimental data to identify characteristic functional group vibrations and confirm the molecular structure. arcjournals.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, allowing for the prediction of the UV-Vis absorption spectrum and providing insight into the molecule's chromophores. semanticscholar.org

QSAR/QSPR Studies (focus on structure-property relationships, excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their physical or chemical properties. frontiersin.org The goal is to develop a mathematical equation that can predict the property of interest for new, untested molecules based solely on their structure.

A typical QSPR study involves:

Descriptor Calculation: For a set of related molecules, a large number of numerical parameters, or "molecular descriptors," are calculated. These can encode topological, geometric, or electronic features of the molecules, often derived from QM calculations. ijournalse.org

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that finds the best correlation between a subset of descriptors and the experimental property (e.g., boiling point, density, refractive index). ijournalse.orgnih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted.

No specific QSPR studies for this compound were identified. However, this methodology could be applied to a series of substituted dihydropyrans to predict important physicochemical properties, aiding in chemical process design and material science without the need for extensive experimental measurements for every new compound.

Advanced Applications in Organic Synthesis and Materials Science

Dihydropyrans as Key Building Blocks in Complex Molecule Synthesis

The dihydropyran scaffold is a recurring motif in a multitude of complex organic molecules. Its inherent reactivity and stereochemical properties make it an attractive starting point for the synthesis of more intricate structures.

Dihydropyran derivatives are pivotal intermediates in the total synthesis of various natural products. Their enol ether functionality allows for a range of chemical transformations, making them versatile precursors. For instance, the dihydropyran ring is a key structural component in the synthesis of certain bioactive compounds isolated from marine and terrestrial organisms. Synthetic strategies often involve the construction of the dihydropyran core at an early stage, followed by further functionalization to achieve the final natural product architecture.

While specific examples detailing the use of 3-methyl-3,4-dihydro-2H-pyran as a direct precursor in natural product synthesis are not extensively documented in readily available literature, the broader class of dihydropyrans is well-established in this role. For example, functionalized dihydropyrans are employed in cycloaddition reactions and other carbon-carbon bond-forming strategies to construct the core skeletons of various natural products. The synthesis of complex molecules often relies on the predictable reactivity of the dihydropyran double bond and the stereochemical control that can be exerted at the adjacent centers.

| Natural Product Class | Role of Dihydropyran Precursor | Synthetic Strategy |

| Marine Metabolites | Formation of the core heterocyclic ring system. | Intramolecular cyclization or cycloaddition reactions. |

| Fungal Metabolites | Introduction of a key oxygen-containing heterocycle. | Ring-closing metathesis or acid-catalyzed cyclization. |

| Terpenoids | Construction of a portion of the polycyclic framework. | Diels-Alder reactions or Prins cyclizations. |

The reactivity of the enol ether in this compound and its derivatives makes them valuable synthons for the construction of a diverse array of heterocyclic scaffolds. The double bond can participate in various cycloaddition reactions, and the oxygen atom can influence the regioselectivity and stereoselectivity of these transformations.

One prominent application is in hetero-Diels-Alder reactions, where the dihydropyran can act as the dienophile, reacting with a diene to form more complex fused or bridged heterocyclic systems. Furthermore, the dihydropyran ring can be opened under specific conditions to reveal a difunctional acyclic intermediate, which can then be cyclized in a different manner to afford a new heterocyclic ring system. For example, reactions of 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans with various nucleophiles can lead to the formation of pyrazolo[3,4-b]pyridines, pyranoquinolones, and pyranocoumarins chim.it. These transformations highlight the versatility of the dihydropyran ring as a template for generating molecular diversity.

| Reaction Type | Reactant with Dihydropyran Derivative | Resulting Heterocyclic Scaffold |

| Hetero-Diels-Alder Reaction | Electron-rich diene | Fused or bridged pyran-containing systems |

| Condensation Reaction | N-substituted pyrazole-5-amines | Pyrazolo[3,4-b]pyridines chim.it |

| Ring-opening/Cyclization | C-nucleophiles (enolates) | Substituted pyridines chim.it |

Role as Protecting Groups in Organic Synthesis

One of the most widespread and well-established applications of 3,4-dihydro-2H-pyran is as a reagent for the protection of hydroxyl groups. In the presence of an acid catalyst, 3,4-dihydro-2H-pyran reacts with alcohols to form a tetrahydropyranyl (THP) ether. This reaction effectively masks the reactive hydroxyl group, preventing it from interfering with subsequent chemical transformations in a multi-step synthesis.

The THP protecting group is favored for its ease of installation and its stability under a wide range of reaction conditions, including those involving strong bases, organometallic reagents, and many oxidizing and reducing agents. The protection can be readily removed under mild acidic conditions, regenerating the original alcohol with high yield. This robust yet easily cleavable nature makes the THP group an invaluable tool in the synthesis of complex molecules where selective functional group manipulation is paramount sigmaaldrich.com. The use of 3,4-dihydro-2H-pyran for this purpose is a cornerstone of modern organic synthesis.

| Functional Group Protected | Reagents for Protection | Conditions for Deprotection | Stability |

| Alcohols (Primary, Secondary, Tertiary) | 3,4-Dihydro-2H-pyran, acid catalyst (e.g., p-TsOH) | Mild aqueous acid (e.g., acetic acid, HCl) | Basic, organometallic, many redox conditions |

| Phenols | 3,4-Dihydro-2H-pyran, acid catalyst | Mild aqueous acid | Basic, organometallic, many redox conditions |

| Carboxylic Acids | 3,4-Dihydro-2H-pyran, acid catalyst | Mild aqueous acid | Basic conditions |

| Amines | 3,4-Dihydro-2H-pyran, acid catalyst | Mild aqueous acid | Basic conditions |

Development of Catalysts or Ligands with Dihydropyran Frameworks

The incorporation of the dihydropyran framework into the structure of catalysts or ligands is a less explored area of research. While dihydropyran derivatives are often the products of catalytic reactions, their direct use as the catalytic species or as a ligand for a metal catalyst is not widely reported.

The development of chiral ligands is a critical aspect of asymmetric catalysis. In principle, a chiral dihydropyran derivative could serve as a scaffold for a bidentate or multidentate ligand. The oxygen atom and the stereocenters on the dihydropyran ring could influence the coordination geometry and the chiral environment around a metal center, potentially leading to high enantioselectivity in catalytic reactions. However, a comprehensive body of research demonstrating the successful application of ligands based on the this compound framework is not readily apparent in the current scientific literature. Further investigation in this area could lead to the discovery of novel and effective catalysts for a range of organic transformations.

Applications in Polymer Chemistry (monomer synthesis and polymerization mechanisms)

The double bond in this compound makes it a potential monomer for polymerization reactions. The vinyl ether functionality can undergo polymerization through various mechanisms, including cationic and radical polymerization. The resulting polymers would contain a tetrahydropyran (B127337) ring in the repeating unit, which could impart unique properties to the material, such as specific solubility characteristics or the potential for post-polymerization modification.

Research has been conducted on the copolymerization and terpolymerization of the parent compound, 3,4-dihydro-2H-pyran. For example, it has been involved in radical-initiated terpolymerization with monomers like maleic anhydride (B1165640) and vinyl acetate (B1210297). Such copolymers are of interest for their potential biological and physiological activities.

While the polymerization of 3,4-dihydro-2H-pyran itself has been explored, specific studies detailing the homopolymerization or copolymerization of this compound are limited in the available literature. The presence of the methyl group could influence the reactivity of the monomer and the properties of the resulting polymer, such as its glass transition temperature and solubility. Further research is needed to fully explore the potential of this compound as a monomer in polymer synthesis.

| Polymerization Type | Co-monomers | Potential Polymer Properties |

| Cationic Polymerization | - | Poly(vinyl ether) backbone with tetrahydropyran side chains |

| Radical Copolymerization | Maleic anhydride, vinyl acetate | Water-soluble, potential for biological activity |

| Ring-Opening Metathesis Polymerization | Cyclic olefins | Polymers with unique architectures |

Future Perspectives and Emerging Research Directions

Development of Novel and More Efficient Synthetic Methodologies

The development of new synthetic routes to access substituted dihydropyrans with high efficiency, stereoselectivity, and atom economy is a constant goal in organic chemistry. Future research will likely focus on several key areas:

Catalytic Asymmetric Synthesis: While numerous methods exist for the synthesis of dihydropyrans, the development of catalytic, enantioselective methods to produce chiral molecules like 3-methyl-3,4-dihydro-2H-pyran is a significant area of interest. This includes the use of novel chiral catalysts, such as organocatalysts and transition-metal complexes, to control the stereochemistry of the cyclization reactions that form the dihydropyran ring.

Domino and Tandem Reactions: One-pot reactions that form multiple chemical bonds in a single synthetic operation are highly desirable for their efficiency. Future methodologies will likely involve the design of novel domino or tandem reaction sequences that can construct the this compound scaffold from simple, readily available starting materials with minimal purification steps.

Novel Cyclization Strategies: The exploration of new types of cyclization reactions is another promising direction. This could involve the use of previously unexplored reactive intermediates or the development of new catalytic systems to promote novel modes of ring-closure to form the dihydropyran ring. For instance, hetero-Diels-Alder reactions catalyzed by C2-symmetric bis(oxazoline)-Cu(II) complexes have shown high diastereo- and enantioselectivity for the synthesis of substituted dihydropyrans. organic-chemistry.org

| Synthetic Strategy | Potential Advantages for this compound Synthesis |

| Catalytic Asymmetric Synthesis | Access to enantiomerically pure forms of the compound. |

| Domino and Tandem Reactions | Increased efficiency, reduced waste, and simplified purification. |

| Novel Cyclization Strategies | Discovery of new reaction pathways and access to novel derivatives. |

Exploration of Undiscovered Reactivity and Transformative Potential

The reactivity of the dihydropyran ring, particularly with the influence of a methyl substituent at the 3-position, is not fully explored. Future research is expected to uncover new chemical transformations and applications:

Functionalization of the Dihydropyran Ring: The double bond and the oxygen atom within the dihydropyran ring offer multiple sites for chemical modification. Research into new methods for the selective functionalization of this compound will be crucial for creating a diverse range of derivatives with potentially useful properties. This could include electrophilic additions to the double bond, as well as reactions that modify the C-H bonds of the ring.

Ring-Opening and Rearrangement Reactions: Dihydropyrans can undergo a variety of ring-opening and rearrangement reactions to produce other valuable chemical structures. Investigating the behavior of this compound under different reaction conditions (e.g., acidic, basic, thermal, or photochemical) could lead to the discovery of novel synthetic transformations. An unusual process of quasi-hydrolysis of a cyano group has been observed in the synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides. beilstein-journals.orgnih.gov

Polymerization: The vinyl ether functionality of dihydropyrans makes them potential monomers for polymerization. Research into the polymerization of this compound could lead to the development of new polymers with unique properties and applications in materials science.

Integration with Flow Chemistry and Automated Synthesis

The fields of flow chemistry and automated synthesis offer significant advantages in terms of efficiency, safety, and scalability. The application of these technologies to the synthesis of this compound is a logical next step: